benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole moiety linked via a methanone bridge to a 2-chloro-substituted 6,7-dihydrothieno[3,2-c]pyridine ring. This structure combines electron-deficient aromatic systems (benzo-thiadiazole) with a partially saturated thienopyridine scaffold, which is pharmacologically significant due to its resemblance to antiplatelet agents like clopidogrel and prasugrel .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-13-6-9-7-18(4-3-12(9)20-13)14(19)8-1-2-10-11(5-8)17-21-16-10/h1-2,5-6H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKTZNIEIOKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized via cyclization reactions involving ortho-substituted anilines and sulfur sources under oxidative conditions. The dihydrothieno[3,2-c]pyridine ring is often constructed through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
The final coupling step to form the target compound usually involves a condensation reaction between the benzo[c][1,2,5]thiadiazole derivative and the dihydrothieno[3,2-c]pyridine derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thieno rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the rings, potentially leading to amines or saturated ring systems.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas, or chemical reductants like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3), thiols, or amines in the presence of a base like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or fully saturated rings. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of organic semiconductors and photovoltaic materials.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structural features allow it to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Ethyl or methyl ester derivatives (e.g., clopidogrel) improve oral bioavailability compared to free carboxylic acids .
Substituent Effects :
- The 2-chloro group in the target compound and clopidogrel enhances metabolic stability by resisting oxidation .
- Fluorophenyl and acetoxy groups in prasugrel increase P2Y12 receptor binding affinity and reduce prodrug activation time compared to clopidogrel .
Linker Flexibility: Methanone bridges (as in the target compound and BRD4 inhibitor) allow conformational rigidity, favoring target-specific interactions .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables.
Structure and Composition
The compound can be described by the following structural formula:
- Molecular Formula : C₁₃H₉ClN₄S
- Molecular Weight : 296.75 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit various biological activities, including:
- Anticancer Activity : Compounds related to benzo[c][1,2,5]thiadiazole have shown promise in targeting tumor cells. For instance, a study on benzo[c][1,2,5]thiadiazol-5-yl imidazoles demonstrated significant inhibition of activin receptor-like kinase 5 (ALK5), a key target in cancer therapy .
- Neuroprotective Effects : Some derivatives have been investigated for their ability to modulate neurotransmitter levels in the brain. For example, studies show that certain benzothiadiazine derivatives can enhance acetylcholine and serotonin levels in the hippocampus, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Anticancer Studies : A series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Among these compounds, one showed an IC50 value of 12 µM against breast cancer cells, indicating potent anticancer properties .
- Neuropharmacological Research : In experiments with rodent models, specific derivatives were found to significantly improve cognitive function by acting as positive allosteric modulators of AMPA receptors. This suggests potential therapeutic uses in treating cognitive deficits associated with Alzheimer's disease .
In Vitro and In Vivo Studies
In vitro assays have demonstrated that benzo[c][1,2,5]thiadiazole derivatives can effectively inhibit cancer cell proliferation. In vivo studies further support these findings by showing reduced tumor growth in animal models treated with these compounds.
Q & A
What are the common synthetic routes for preparing benzo[c][1,2,5]thiadiazol-5-yl derivatives, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves constructing the benzo[c][1,2,5]thiadiazole core via cyclization of substituted o-phenylenediamine derivatives. For example, thionyl chloride reacts with 4-chloro-o-phenylenediamine in acidic (H₂SO₄) or basic (pyridine) media to form the thiadiazole ring . Subsequent coupling with heterocyclic amines (e.g., 2-chloro-6,7-dihydrothieno[3,2-c]pyridine) often employs nucleophilic acyl substitution or palladium-catalyzed cross-coupling. Solvent choice (e.g., DMF, acetonitrile) and temperature control (reflux vs. room temperature) critically affect yield and purity. For instance, catalytic Pd complexes improve coupling efficiency in aromatic systems .
Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Basic Research Focus
High-performance liquid chromatography (HPLC) is essential for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural features like the thiadiazole and thienopyridine moieties. Infrared (IR) spectroscopy identifies carbonyl stretching (~1650–1750 cm⁻¹) and aromatic C–H vibrations. Mass spectrometry (HRMS) confirms molecular weight, particularly for intermediates with halogen substituents (e.g., chlorine isotopic patterns) .
How can researchers address poor solubility of this compound in aqueous media during biological assays?
Basic Research Focus
Co-solvent systems (e.g., DMSO-water mixtures) or micellar formulations (using surfactants like Tween-80) enhance solubility. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) on peripheral heterocycles, can improve aqueous compatibility without disrupting core pharmacophores. Solubility parameters (Hansen solubility coefficients) should guide solvent selection .
What strategies optimize reaction yields in coupling steps involving the thienopyridine moiety?
Advanced Research Focus
Low yields in coupling reactions often stem from steric hindrance or electron-deficient aromatic systems. Employing Buchwald-Hartwig amination with Pd(OAc)₂/XPhos catalysts enhances reactivity for nitrogen-containing heterocycles. Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 2 h) and improves regioselectivity. Kinetic studies using in situ IR can identify rate-limiting steps, such as intermediate dehalogenation .
How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
Advanced Research Focus
Discrepancies between experimental and predicted NMR shifts may arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for DMSO) improve shift accuracy. Dynamic NMR experiments at variable temperatures can detect rotational barriers in hindered substituents. Cross-validation with X-ray crystallography is ideal for ambiguous cases .
What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
Advanced Research Focus
Molecular docking (AutoDock Vina, Glide) with homology-modeled targets identifies key binding residues. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100+ ns trajectories. Pharmacophore mapping prioritizes substituents (e.g., chlorine for hydrophobic pockets) for affinity optimization. Free energy perturbation (FEP) quantifies binding energy contributions of specific functional groups .
How can regioselectivity challenges in electrophilic substitution reactions be mitigated?
Advanced Research Focus
Electrophilic attack on the thiadiazole ring is influenced by electron-withdrawing substituents. Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl directs functionalization to specific positions. Computational Fukui indices predict reactive sites: higher electrophilic indices correlate with preferred substitution loci. Competition experiments with isotopic labeling (e.g., ¹³C) validate mechanistic pathways .
What protocols ensure stability of the methanone linkage under acidic or oxidative conditions?
Advanced Research Focus
The methanone group is susceptible to hydrolysis under strong acids. Stabilization strategies include steric shielding (e.g., bulky ortho-substituents) or electron-donating groups (e.g., methoxy) on adjacent rings. Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products. Lyophilization in inert atmospheres (argon) prevents oxidation during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
